![molecular formula C8H5ClN2O B2827410 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1256818-78-6](/img/structure/B2827410.png)
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1256818-78-6 . It has a molecular weight of 180.59 . The IUPAC name for this compound is 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is 1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Due to the efficacy of similar compounds in reducing blood glucose levels, 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde may find applications in preventing and treating disorders related to elevated plasma glucose. These include type 1 diabetes, diabetes associated with obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Researchers have explored the biological activity of pyrrolo[3,2-c]pyridine derivatives, including 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde. These compounds have shown promise in inhibiting cancer cell migration and invasion .
- The hydrophobic properties of pyrrolo[3,2-c]pyridine derivatives contribute to their analgesic potential. While 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde exhibits notable analgesic effects, modifications to its substituents may enhance or weaken this property .
Antidiabetic Properties
Anticancer Potential
Analgesic Properties
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established , suggesting that it may interact with its targets through these bonds. More research is required to elucidate the exact mechanism of interaction and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been shown to reduce blood glucose levels , suggesting that they may affect pathways related to glucose metabolism
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells , suggesting potential anti-metastatic effects. More research is needed to confirm these effects and explore other potential outcomes of the compound’s action.
properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUCCDLVSVVIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
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